molecular formula C6HBF7K B13483537 Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide CAS No. 267006-29-1

Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide

Cat. No.: B13483537
CAS No.: 267006-29-1
M. Wt: 255.97 g/mol
InChI Key: NFDRPVONVHDEMF-UHFFFAOYSA-N
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Description

Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide typically involves the reaction of 2,3,4,5-tetrafluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require a controlled environment to ensure the purity and yield of the product. The general reaction can be represented as:

C6H2F4B(OH)2+KFC6H2F4BF3K+H2OC_6H_2F_4B(OH)_2 + KF \rightarrow C_6H_2F_4BF_3K + H_2O C6​H2​F4​B(OH)2​+KF→C6​H2​F4​BF3​K+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form different boron-containing compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include various boronic acids, esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other elements, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3,4-dichlorophenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium trifluoro(2,3,4,5-tetrafluorophenyl)boranuide is unique due to its high stability and reactivity, which make it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in certain reactions, such as cross-coupling and oxidation, due to the presence of multiple fluorine atoms, which enhance its reactivity and stability.

Properties

CAS No.

267006-29-1

Molecular Formula

C6HBF7K

Molecular Weight

255.97 g/mol

IUPAC Name

potassium;trifluoro-(2,3,4,5-tetrafluorophenyl)boranuide

InChI

InChI=1S/C6HBF7.K/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10;/h1H;/q-1;+1

InChI Key

NFDRPVONVHDEMF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C(=C1F)F)F)F)(F)(F)F.[K+]

Origin of Product

United States

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